molecular structure and weight of 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane
molecular structure and weight of 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane
Technical Whitepaper: 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane
Executive Summary This technical guide analyzes the molecular architecture, physicochemical properties, and synthetic utility of 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane . As a halogenated glycidyl ether, this compound serves as a critical chiral building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors, oxazolidinone antibiotics, and CNS-active agents (e.g., 5-HT7 receptor agonists). Its structural core—a 4-chloro-3-fluorophenoxy moiety linked to a reactive epoxide—provides a dual function: the halogenated aromatic ring modulates metabolic stability and lipophilicity, while the oxirane ring facilitates regio- and stereoselective ring-opening reactions for scaffold diversification.
Part 1: Molecular Identity & Physicochemical Profile
The compound is characterized by a specific substitution pattern on the phenyl ring (4-chloro, 3-fluoro) which is critical for its biological activity profile. The fluorine atom at the meta position often blocks metabolic deactivation while influencing the electronic properties of the ring.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane | Also known as 4-Chloro-3-fluorophenyl glycidyl ether |
| Molecular Formula | C₉H₈ClFO₂ | |
| Molecular Weight | 202.61 g/mol | Calculated based on IUPAC atomic weights |
| Exact Mass | 202.020 g/mol | Monoisotopic mass |
| CAS Registry | Analogous to 2212-05-7 (4-Cl) | Specific isomer CAS often proprietary or listed as intermediate |
| Physical State | Solid / Low-melting Solid | Depending on enantiomeric purity |
| Predicted LogP | ~2.6 – 2.9 | Moderate lipophilicity suitable for CNS penetration |
| H-Bond Acceptors | 2 | Ether oxygen and Epoxide oxygen |
| H-Bond Donors | 0 | Lacks labile protons |
Part 2: Structural Analysis & Stereochemistry
The molecule possesses one chiral center at the C2 position of the oxirane ring. In drug development, the enantiomeric purity of this intermediate is paramount, as it dictates the stereochemistry of the final pharmaceutical product (e.g., the (S)-enantiomer is often required for oxazolidinone synthesis).
The "Fluorine Effect" in Drug Design
The 3-fluoro substituent is not merely structural but functional:
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Metabolic Blocking: It prevents hydroxylation at the meta position, a common metabolic pathway for phenyl ethers.
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Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the ring, which can increase the acidity of phenols used in its synthesis and alter the pKa of downstream amines.
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Conformation: The C–F bond is short and strong, often inducing specific conformational locks that enhance binding affinity to target proteins (e.g., kinase pockets).
Part 3: Synthetic Pathways & Manufacturing
The industrial synthesis of 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane typically follows a Williamson ether synthesis protocol. This involves the nucleophilic attack of the phenoxide ion (generated from 4-chloro-3-fluorophenol) on epichlorohydrin.
Protocol Overview
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Activation: 4-Chloro-3-fluorophenol is treated with a base (potassium carbonate or sodium hydride) in an aprotic solvent (DMF or Acetonitrile) to generate the phenoxide.
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Coupling: Epichlorohydrin is added, often in excess to prevent polymerization.
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Cyclization: The intermediate chlorohydrin undergoes intramolecular cyclization to reform the epoxide ring if opened, or direct displacement occurs.
Graphviz Diagram: Synthetic Pathway
Figure 1: Synthetic route via Williamson ether synthesis. The phenoxide ion attacks the primary carbon of epichlorohydrin.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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Aromatic Region (6.5 – 7.5 ppm): Three distinct signals corresponding to the 1,3,4-substituted benzene ring. The coupling constants (
) will reveal the meta (H-2 vs H-6) and ortho (H-5 vs H-6) relationships. -
Epoxide Region (2.7 – 3.4 ppm):
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One multiplet at ~3.3–3.4 ppm (chiral methine proton, –CH–O–).
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Two multiplets at ~2.7–2.9 ppm (methylene protons of the epoxide ring).
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Ether Linkage (3.9 – 4.2 ppm): A doublet of doublets (dd) corresponding to the –OCH₂– group connecting the phenyl ring to the epoxide.
2. Mass Spectrometry (MS)
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Molecular Ion: [M+H]⁺ peak at m/z 203.
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Isotopic Pattern: A characteristic 3:1 ratio for the M and M+2 peaks due to the Chlorine-35 and Chlorine-37 isotopes.
Part 5: Applications in Drug Development
This molecule is a versatile intermediate ("warhead" precursor) in medicinal chemistry.
1. Oxazolidinone Antibiotics Similar to Linezolid, the epoxide ring is opened with an amine (e.g., anilines or azides) to form an amino-alcohol, which is subsequently cyclized to an oxazolidinone. The 3-F, 4-Cl substitution pattern is known to improve the antibacterial spectrum against Gram-positive pathogens.
2. Kinase Inhibitors & CNS Agents The compound serves as a linker to attach the lipophilic 4-chloro-3-fluorophenyl tail to a pharmacophore. For example, in 5-HT7 receptor agonists, this tail fits into hydrophobic pockets of the receptor, enhancing potency.
Graphviz Diagram: Drug Design Application
Figure 2: Downstream applications in pharmaceutical synthesis.
Part 6: Safety & Handling Protocols
Hazard Classification:
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Skin/Eye Irritant: Epoxides are potent alkylating agents and can cause severe irritation or sensitization.
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Genotoxicity: Due to the reactive epoxide ring, there is a potential risk of DNA alkylation; handle with high containment (fume hood, double gloves).
Storage:
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Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the epoxide ring by atmospheric moisture.
References
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PubChem. Compound Summary: 2-[(4-chlorophenoxy)methyl]oxirane (Analogous Structure). National Library of Medicine. Available at: [Link]
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Leopoldo, M., et al. (2008). Structure-activity relationships of 5-HT7 receptor-preferring agonists.[1] University of Bari. (Discusses the use of 4-chloro-3-fluorophenol intermediates).
